3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid
Description
This compound is a pyrazole derivative featuring a propanoic acid moiety attached to the 1-position of the pyrazole ring. The pyrazole core is substituted with methyl groups at the 3- and 5-positions and a 2-methylprop-2-en-1-yl (isoprenyl) group at the 4-position. The structure combines a heterocyclic aromatic system with a carboxylic acid functional group, which may confer unique physicochemical and biological properties. Pyrazole derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and structural versatility .
Properties
IUPAC Name |
3-[3,5-dimethyl-4-(2-methylprop-2-enyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)7-11-9(3)13-14(10(11)4)6-5-12(15)16/h1,5-7H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEDGNNEIVGESB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)O)C)CC(=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the dimethyl and methylprop-2-en-1-yl substituents. The final step involves the addition of the propanoic acid group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of pyrazole compounds, including 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid, exhibit significant anticancer properties. These compounds may inhibit specific enzymes involved in cell proliferation and induce apoptosis in cancer cells. For instance, studies have shown that pyrazole derivatives can target the PI3K/Akt signaling pathway, which is crucial in cancer cell survival and growth .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory process. In vitro studies have demonstrated that such compounds can reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of pyrazole derivatives. Research has indicated that these compounds can exhibit inhibitory effects against various bacterial strains and fungi. Their mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .
Agricultural Applications
Herbicides
The structural characteristics of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid make it a candidate for developing novel herbicides. Studies have shown that certain pyrazole derivatives can effectively inhibit the growth of specific weed species without adversely affecting crop plants. This selectivity is crucial for sustainable agricultural practices .
Pesticides
In addition to herbicidal properties, this compound may also serve as a basis for new pesticide formulations. Its ability to interact with biological targets in pests can lead to effective pest management strategies while minimizing environmental impact .
Materials Science
Polymer Chemistry
In materials science, pyrazole-based compounds are being explored for their potential in polymer chemistry. The incorporation of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that such modifications can lead to materials with improved performance characteristics suitable for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Compound A : 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide
- Structure: Differs by replacing the propanoic acid with a propanamide group and lacks substitution at the pyrazole 4-position.
- The absence of the 4-position substituent reduces steric bulk, possibly increasing accessibility for molecular interactions.
Compound B : 3-[1-(3-Methoxyphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic Acid
- Structure : Substitutes the 4-position isoprenyl group with a 3-methoxyphenyl group.
- This contrasts with the alkenyl group in the target compound, which may confer reactivity (e.g., Michael addition) or increased hydrophobicity.
Compound C : 3-(1-Isobutyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic Acid
- Structure : Replaces the 4-position isoprenyl group with a saturated isobutyl (2-methylpropyl) chain.
- This may improve metabolic stability compared to the unsaturated target compound.
Functional Group Variations
Compound D : Chlorinated 3-Phenylpropanoic Acid Derivatives
- Structure: Features a phenyl ring instead of a pyrazole, with chlorine substituents and a propanoic acid chain.
- Implications: The phenylpropanoic acid derivatives exhibit antimicrobial activity against Escherichia coli and Staphylococcus aureus, attributed to the electronegative chlorine atoms enhancing membrane disruption. The pyrazole-containing target compound may offer different bioactivity due to its heterocyclic core, which can engage in dipole interactions or coordinate metal ions.
Compound E : 3-(Methylthio)propanoic Acid Thioesters
- Structure : Replaces the pyrazole with a methylthio group and forms esters (methyl or ethyl).
- Implications: These compounds are odorants with low odor thresholds (7–180 µg·kg⁻¹), highlighting the role of the propanoic acid backbone in volatility and sensory properties. The target compound’s pyrazole ring would reduce volatility but could introduce new bioactivities.
Structural and Physicochemical Data
Table 1 summarizes key properties of the target compound and analogs:
*Calculated based on molecular formula.
Research Findings and Implications
- Reactivity : The isoprenyl group in the target compound may undergo oxidation or conjugation reactions, offering pathways for derivatization or prodrug design.
- Bioactivity: While chlorinated phenylpropanoic acids show antimicrobial effects , the pyrazole core in the target compound could interact with enzymes like cyclooxygenase (COX) or kinases, common targets for pyrazole-based drugs.
- Solubility and Permeability : The carboxylic acid group enhances water solubility compared to esters or amides, but the bulky 4-position substituent may reduce membrane permeability.
Biological Activity
3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular structure of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid features a pyrazole ring substituted with a propanoic acid group. The presence of the dimethyl and isopropenyl groups contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may modulate the activity of enzymes or receptors involved in various signaling pathways. Detailed studies are ongoing to elucidate these interactions and their implications for therapeutic applications.
Antimicrobial Properties
Research indicates that 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid exhibits antimicrobial activity. In vitro studies have demonstrated its efficacy against several bacterial strains, suggesting potential use as an antimicrobial agent. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammatory responses in various biological models. Animal studies indicate that it may inhibit the production of pro-inflammatory cytokines, thus providing a basis for its potential use in treating inflammatory diseases.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated cytotoxic effects against specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. Further research is required to explore its efficacy and safety as a potential chemotherapeutic agent.
Comparative Studies
A comparison with similar compounds reveals unique aspects of 3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 3,5-Dimethylpyrazole | Antimicrobial, Anticancer | Enzyme inhibition |
| 4-(2-Methylprop-2-enyl)pyrazole | Anti-inflammatory | Cytokine modulation |
| Pyrazole derivatives | Various | Diverse mechanisms |
This table illustrates how the compound stands out due to its specific structural features and associated biological activities.
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
- Inflammation Model : In a murine model of arthritis, treatment with the compound resulted in reduced joint swelling and lower levels of inflammatory markers compared to controls.
- Cancer Cell Lines : Research on human prostate cancer cells demonstrated that the compound induces apoptosis through caspase activation pathways.
Q & A
Q. Example Workflow :
- Step 1 : Replicate conflicting studies under identical conditions.
- Step 2 : Characterize compound batches via NMR and LC-MS.
- Step 3 : Apply dose-response curves to assess EC₅₀/IC₅₀ consistency .
Advanced: What methodologies are recommended to assess the environmental fate of this compound?
Answer:
Environmental persistence studies should follow OECD guidelines:
Abiotic Degradation :
- Hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C) and monitor via LC-MS.
- Photolysis : Expose to UV light (λ = 290–800 nm) and quantify degradation products .
Biotic Degradation :
Ecotoxicology :
- Daphnia magna Acute Toxicity : 48h exposure, LC₅₀ determination.
- Algal Growth Inhibition : 72h assay with Chlorella vulgaris .
Experimental Design (Adapted from ):
- Sample Replicates : n = 4 for each condition.
- Analytical Tools : GC-MS for volatile metabolites; HPLC for polar degradation products.
Advanced: How can researchers design stability studies to evaluate storage conditions for this compound?
Answer:
Stability studies should assess thermal, oxidative, and photolytic degradation:
Forced Degradation :
- Thermal : Heat at 40°C, 60°C, and 80°C for 1–4 weeks.
- Oxidative : Treat with H₂O₂ (3–30% w/v) at 25°C.
- Photolytic : Expose to UV/Vis light (ICH Q1B guidelines) .
Analytical Endpoints :
Q. Key Parameters :
- Acceptable Degradation Threshold : ≤5% impurity increase over 6 months.
- Recommended Storage : Sealed containers under N₂, –20°C for long-term stability .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
Safety protocols from SDS sheets () include:
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis.
- First Aid : For skin contact, rinse with water for 15+ minutes; for inhalation, move to fresh air .
Contradictions Note : If SDS sheets conflict on flammability (e.g., flash point data missing), default to treating the compound as combustible and use CO₂/dry powder extinguishers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
